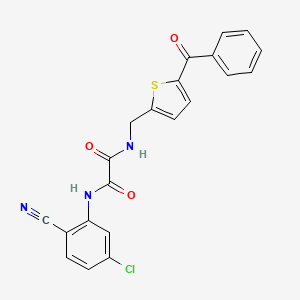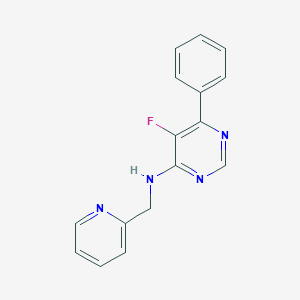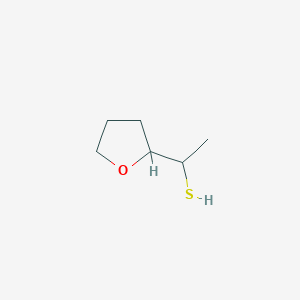![molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3](/img/structure/B2376211.png)
propyl[(pyridin-2-yl)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propyl[(pyridin-2-yl)methyl]amine hydrochloride: is an organic compound with the molecular formula C9H15ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl[(pyridin-2-yl)methyl]amine hydrochloride typically begins with pyridine and propylamine.
Reaction Conditions: The reaction involves the alkylation of pyridine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and more efficient purification techniques.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This often involves the use of high-pressure reactors and continuous flow systems.
化学反应分析
Types of Reactions:
Oxidation: propyl[(pyridin-2-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: propyl[(pyridin-2-yl)methyl]amine hydrochloride is used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine:
Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: propyl[(pyridin-2-yl)methyl]amine hydrochloride can inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Pyridin-2-ylmethylamine: A similar compound with a different alkyl group.
Propylamine: A simpler amine without the pyridine ring.
Pyridine: The parent compound without the propylamine group.
Uniqueness:
Structural Features: The combination of the pyridine ring and the propylamine group gives propyl[(pyridin-2-yl)methyl]amine hydrochloride unique chemical properties.
Reactivity: The compound’s reactivity is distinct due to the presence of both the pyridine ring and the propylamine group, allowing it to participate in a wide range of chemical reactions.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOGYONPWNWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)
![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)
![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2376145.png)
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

